molecular formula C17H15NO4 B14525553 N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide CAS No. 62641-38-7

N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide

Cat. No.: B14525553
CAS No.: 62641-38-7
M. Wt: 297.30 g/mol
InChI Key: ZGYPAFPHJBAFAQ-UHFFFAOYSA-N
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Description

N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide is an organic compound with a complex structure that includes both phenyl and acetamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide typically involves the reaction of 3-oxo-3-phenylpropanoic acid with N-phenylacetamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the acyl chloride intermediate. This intermediate then reacts with N-phenylacetamide to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: The phenyl and acetamide groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-phenylpropanal: A related compound with similar structural features.

    N-phenylacetamide: Shares the acetamide group but lacks the phenylpropanoyl moiety.

    Benzoylacetaldehyde: Another structurally related compound with different functional groups.

Uniqueness

N-[(3-Oxo-3-phenylpropanoyl)oxy]-N-phenylacetamide is unique due to its combination of phenyl and acetamide groups, which confer specific chemical and biological properties

Properties

CAS No.

62641-38-7

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(N-acetylanilino) 3-oxo-3-phenylpropanoate

InChI

InChI=1S/C17H15NO4/c1-13(19)18(15-10-6-3-7-11-15)22-17(21)12-16(20)14-8-4-2-5-9-14/h2-11H,12H2,1H3

InChI Key

ZGYPAFPHJBAFAQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=CC=C1)OC(=O)CC(=O)C2=CC=CC=C2

Origin of Product

United States

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